molecular formula C5H10O4 B1673960 3-(2-Hydroxyethoxy)propanoic acid CAS No. 89211-34-7

3-(2-Hydroxyethoxy)propanoic acid

Cat. No.: B1673960
CAS No.: 89211-34-7
M. Wt: 134.13 g/mol
InChI Key: GTIFLSYPOXYYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethoxy)propanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid, where a hydroxyethoxy group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyethoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions typically involve the use of a strong acid or base as a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is 3-(2-oxoethoxy)propanoic acid.

    Reduction: The major product is 3-(2-hydroxyethoxy)propanol.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like 3-(2-chloroethoxy)propanoic acid or 3-(2-aminoethoxy)propanoic acid.

Scientific Research Applications

3-(2-Hydroxyethoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of more complex molecules that interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxyphenoxy)propanoic acid
  • 3-(2-(Benzyloxy)ethoxy)propanoic acid
  • 2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Uniqueness

3-(2-Hydroxyethoxy)propanoic acid is unique due to its specific hydroxyethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic molecules and materials.

Properties

IUPAC Name

3-(2-hydroxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFLSYPOXYYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117786-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501203147
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117786-94-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxyethoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyethoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Hydroxyethoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Hydroxyethoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Hydroxyethoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Hydroxyethoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.